molecular formula C18H18N4O5S B3309580 N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 941998-14-7

N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No.: B3309580
CAS No.: 941998-14-7
M. Wt: 402.4 g/mol
InChI Key: MRBJYLNRXMCDNM-UHFFFAOYSA-N
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Description

This compound features an ethanediamide (oxalamide) backbone linking two aromatic moieties: a 4-carbamoylphenyl group and a 3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl group. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone and amide interactions .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c19-16(23)12-5-7-13(8-6-12)20-17(24)18(25)21-14-3-1-4-15(11-14)22-9-2-10-28(22,26)27/h1,3-8,11H,2,9-10H2,(H2,19,23)(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBJYLNRXMCDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a thiazolidine moiety and an amide functional group, which contribute to its interaction with various biological targets.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

  • Backbone : Ethanediamide
  • Substituents :
    • A phenyl ring with a carbamoyl group
    • A second phenyl ring attached to a thiazolidine derivative

This unique combination of functional groups may enhance the compound's biological activity compared to similar compounds.

Antibacterial Properties

Compounds containing thiazolidine structures have been studied extensively for their antibacterial properties. For example, related thiazolidin-4-one compounds have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . In one study, a thiazolidin-4-one derivative exhibited inhibition percentages of 88.46% against E. coli and 91.66% against S. aureus .

Antioxidant Activity

The antioxidant capabilities of thiazolidine derivatives are also noteworthy. The presence of specific substituents on the phenyl rings can enhance antioxidant activity, as demonstrated in various studies where structural modifications led to increased radical scavenging abilities .

Anticancer Activity

This compound may also exhibit anticancer properties. Compounds with similar scaffolds have shown promising results against various cancer cell lines. For instance, certain thiazolidin derivatives have been reported to inhibit the growth of leukemia and CNS cancer cell lines by significant percentages (up to 84.19%) in preliminary screenings conducted by the National Cancer Institute .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound's ability to interact with specific enzymes or receptors involved in bacterial growth and cancer cell proliferation plays a crucial role.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial. Below is a table summarizing the activities of selected thiazolidine derivatives:

Compound NameAntibacterial Activity (%)Antioxidant Activity (%)Anticancer Activity (%)
Thiazolidin-4-one A88.46 (E. coli)81.8 (ABTS assay)72.11 (CNS)
Thiazolidin-4-one B91.66 (S. aureus)75.0 (DPPH assay)84.19 (Leukemia MOLT-4)
N'-(4-carbamoyl...)TBDTBDTBD

Case Studies

Several case studies highlight the effectiveness of thiazolidine derivatives in clinical and laboratory settings:

  • Antibacterial Efficacy : A study demonstrated that modifications to the phenyl substituent significantly improved antibacterial activity against E. coli and S. aureus.
  • Antioxidant Potential : Research indicated that certain thiazolidine derivatives exhibited high radical scavenging activity, suggesting potential for therapeutic applications in oxidative stress-related conditions.
  • Anticancer Screening : In vitro tests showed that specific structural modifications in thiazolidine compounds led to enhanced inhibition rates against various cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Key Substituents Molecular Weight Notable Features
Target Compound 4-carbamoylphenyl, 3-(1,1-dioxothiazolidin-2-yl)phenyl ~363.3* Dual hydrogen-bonding (carbamoyl) and sulfone moieties
N'-[4-(1,1-dioxothiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide 4-(1,1-dioxothiazolidin-2-yl)phenyl, 2-hydroxyethyl 327.36 Hydroxyethyl enhances solubility; lacks carbamoyl
N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazolyl, 4-methoxyphenyl ~454.5* Bulky heterocycle (thiazolo-triazole); methoxy as electron donor
6-(1,1-dioxido-1,2-thiazolidin-2-yl)-N,N-bis(4-methoxybenzyl)hexanamide Hexanamide chain, bis(4-methoxybenzyl) ~528.6* Long alkyl chain; dual methoxybenzyl groups for lipophilicity
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl 287.16 Chlorine atoms enhance electronegativity; simpler acetamide scaffold

*Estimated based on molecular formulas.

Key Observations:
  • Sulfone vs. Sulfonamide : The target compound and ’s analog share the 1,1-dioxothiazolidine sulfone group, which improves metabolic stability compared to thiazolidines without sulfone modifications .
Key Observations:
  • Common Use of EDC/HOBt : Most analogs, including the target compound, utilize carbodiimide-based coupling for amide bond formation, ensuring high yields and mild conditions .

Physicochemical and Crystallographic Properties

  • Solubility : The hydroxyethyl group in ’s analog improves aqueous solubility (~327 Da) compared to the target compound’s carbamoylphenyl group, which may increase logP and membrane permeability .
  • Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide form inversion dimers via N–H⋯N hydrogen bonds (R²²(8) motifs), suggesting the target compound may exhibit similar stability-enhancing interactions .
  • Software for Structural Analysis : SHELX and WinGX () are widely used for crystallographic refinement, implying structural data for the target compound could be resolved using these tools .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide, and what critical conditions must be controlled?

  • Methodology : Multi-step organic synthesis is typically employed, involving amide coupling reactions and heterocyclic ring formation. Key steps include:

  • Temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis .
  • Use of coupling reagents like EDCI/HOBt for amide bond formation and purification via column chromatography or recrystallization .
    • Critical Conditions : Monitor reaction pH for nucleophilic substitutions and avoid moisture to prevent side reactions (e.g., thiazolidine ring degradation) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Single-crystal analysis provides bond lengths/angles and confirms 3D conformation. Use SHELX software for refinement .

Q. What key structural features have been derived from computational or crystallographic studies?

  • Structural Insights :

  • The thiazolidine-1,1-dioxide ring adopts a puckered conformation, with S=O bond lengths averaging 1.43 Å (X-ray) .
  • Density-functional theory (DFT) predicts electron-withdrawing effects of the carbamoyl group, influencing charge distribution in the ethanediamide backbone .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to compute electron density, HOMO-LUMO gaps, and Fukui indices for electrophilic/nucleophilic sites .
  • Validate predictions against experimental UV-Vis spectra or redox potentials. For example, the Colle-Salvetti correlation-energy formula can refine electron density models .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT results)?

  • Approaches :

  • Cross-validate DFT geometries with X-ray crystallography. Adjust solvent models (e.g., PCM for polar solvents) to align computed NMR shifts with experimental data .
  • Re-examine basis set adequacy or include dispersion corrections (e.g., D3-BJ) for non-covalent interactions .

Q. How can researchers design experiments to elucidate biological targets or mechanisms of action for this compound?

  • Experimental Design :

  • In Vitro Assays : Screen against kinase or protease panels to identify inhibition profiles. Use fluorescence polarization for binding affinity (Kd) measurements .
  • Molecular Docking : Align the compound with protein active sites (e.g., using AutoDock Vina) and validate via mutagenesis studies .

Q. What are the challenges in optimizing reaction conditions to improve synthetic yield or purity?

  • Optimization Strategies :

  • Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, higher yields (>70%) are achieved in ethanol at 60°C versus room temperature .
  • Monitor intermediates via TLC or inline IR spectroscopy to identify side products early .

Q. What challenges arise in determining the 3D structure of this compound, and how can they be addressed?

  • Challenges & Solutions :

  • Crystal Twinning : Use SHELXL’s TWIN command to refine twinned datasets .
  • Disorder in Flexible Groups : Apply restraints to thiazolidine ring atoms and validate with DFT-optimized geometries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
Reactant of Route 2
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

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